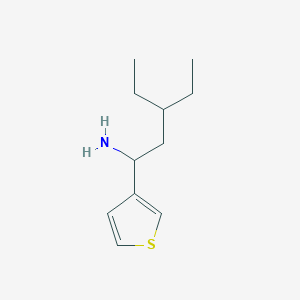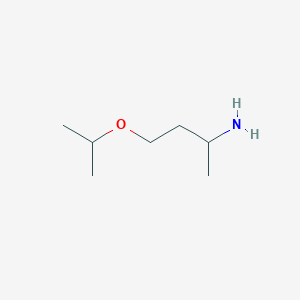
(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is an organic compound that features a unique cyclopentene ring attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method provides good yields and high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids with various functional groups.
Applications De Recherche Scientifique
(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.
Amino acids: Other amino acids with different side chains.
Uniqueness: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is unique due to its combination of a cyclopentene ring and an amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(cyclopenten-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)/t7-/m1/s1 |
Clé InChI |
MNHWYCRCODAGAH-SSDOTTSWSA-N |
SMILES isomérique |
C1CC=C(C1)C[C@H](C(=O)O)N |
SMILES canonique |
C1CC=C(C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


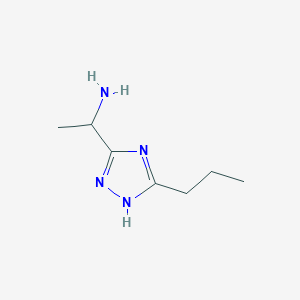
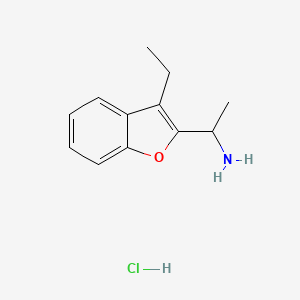
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)

![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

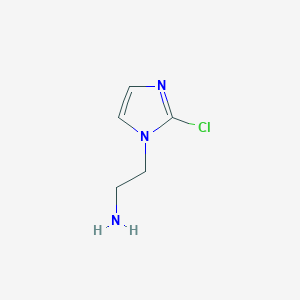
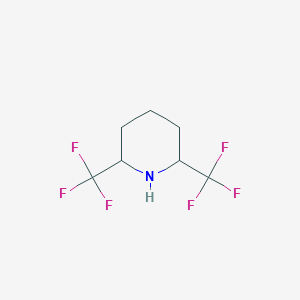
![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)

